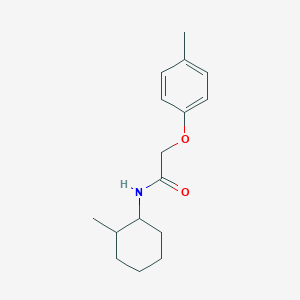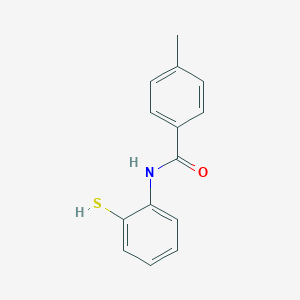![molecular formula C13H12N4O2S B245923 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)
3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring, a triazine ring, and a methylphenoxy group.
Mecanismo De Acción
The exact mechanism of action of 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-oxidant effects by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its potential to exhibit multiple biological effects. This makes it a versatile compound that can be used in various research studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One potential direction is the development of new derivatives of this compound that exhibit improved solubility and biological activity. Another potential direction is the study of its potential applications in the field of material science, such as the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a versatile compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 2-methylphenol with thiosemicarbazide in the presence of hydrochloric acid to form 2-methylthiosemicarbazone. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine in the presence of potassium carbonate to form the desired product.
Aplicaciones Científicas De Investigación
3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. In agriculture, it has been studied for its potential use as a plant growth regulator. In material science, it has been studied for its potential use in the development of new materials.
Propiedades
Fórmula molecular |
C13H12N4O2S |
|---|---|
Peso molecular |
288.33 g/mol |
Nombre IUPAC |
3-methyl-7-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C13H12N4O2S/c1-8-5-3-4-6-10(8)19-7-11-16-17-12(18)9(2)14-15-13(17)20-11/h3-6H,7H2,1-2H3 |
Clave InChI |
UZPWTPOEFJVBPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NN3C(=O)C(=NN=C3S2)C |
SMILES canónico |
CC1=CC=CC=C1OCC2=NN3C(=O)C(=NN=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
![(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245856.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)
![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)
![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)
![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)